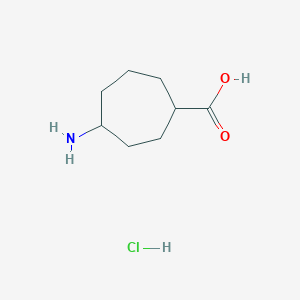

4-Aminocycloheptane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminocycloheptane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2260931-71-1 . It has a molecular weight of 193.67 and is typically in the form of a powder . The IUPAC name for this compound is 4-aminocycloheptane-1-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for 4-Aminocycloheptane-1-carboxylic acid hydrochloride is 1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-5-7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

4-Aminocycloheptane-1-carboxylic acid hydrochloride is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Ethylene Biosynthesis and Signaling in Plants

The study of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene, highlights its significant role beyond being a simple precursor. Ethylene impacts various aspects of plant biology, including growth and stress responses. ACC's involvement in plant biology is complex, suggesting potential research applications in understanding plant hormone biosynthesis and signaling pathways. This may indirectly relate to the study of similar compounds like 4-Aminocycloheptane-1-carboxylic acid in terms of biosynthesis and biological effects (B. V. D. Poel & D. Straeten, 2014).

Biotechnological Production of Chemicals

Research into the biotechnological routes for lactic acid production from biomass illustrates the potential of utilizing microbial processes for producing valuable chemicals. Similar methodologies could be applied to the production or modification of compounds like 4-Aminocycloheptane-1-carboxylic acid, exploring green chemistry avenues and biotechnological applications (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Sorption of Pharmaceuticals in Soils

Understanding the sorption behaviors of veterinary pharmaceuticals in soils provides insights into environmental mobility, bioavailability, and the potential for ecological impact. Research in this area could extend to studying the environmental fate and transport of compounds like 4-Aminocycloheptane-1-carboxylic acid, contributing to environmental risk assessments and pollution control strategies (J. Tolls, 2001).

Pharmacological Efficacy and Toxicity Studies

Investigating the pharmacological and toxicological profiles of specific compounds, such as azelaic acid and its efficacy in acne and hyperpigmentary disorders, offers a template for exploring the therapeutic potentials of 4-Aminocycloheptane-1-carboxylic acid. Such studies could reveal potential medical applications and safety profiles necessary for clinical use (A. Fitton & K. Goa, 1991).

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-aminocycloheptane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7-3-1-2-6(4-5-7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNFPXKWGGGZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocycloheptane-1-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2931670.png)

![N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2931671.png)

![4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2931673.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2931679.png)

![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)

![7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2931682.png)

![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)